BenchChemオンラインストアへようこそ!

1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine

Lipophilicity LogP Fluorine substitution

1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine (CAS 305336-48-5) is a synthetic piperazine derivative bearing a para-fluorobenzyl substituent at N1 and a phenylsulfonyl group at N4. It belongs to the phenylsulfonyl piperazine class, a privileged scaffold in early-stage drug discovery associated with diverse biological activities including α-glucosidase and α-amylase inhibition, antiviral action against chikungunya virus (CHIKV), antagonism of the Aedes aegypti Kir1 potassium channel, and blockade of Plasmodium erythrocyte invasion.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.4 g/mol
CAS No. 305336-48-5
Cat. No. B5827148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine
CAS305336-48-5
Molecular FormulaC17H19FN2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H19FN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2
InChIKeyFVRVYUPWSGXWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine (CAS 305336-48-5): A Structurally Differentiated Phenylsulfonyl Piperazine Building Block for Medicinal Chemistry and Chemical Biology


1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine (CAS 305336-48-5) is a synthetic piperazine derivative bearing a para-fluorobenzyl substituent at N1 and a phenylsulfonyl group at N4. It belongs to the phenylsulfonyl piperazine class, a privileged scaffold in early-stage drug discovery associated with diverse biological activities including α-glucosidase and α-amylase inhibition, antiviral action against chikungunya virus (CHIKV), antagonism of the Aedes aegypti Kir1 potassium channel, and blockade of Plasmodium erythrocyte invasion [1][2][3][4]. The compound is primarily distributed as a research-grade building block across multiple commercial screening libraries (e.g., ChemBridge, Enamine, Aldrich CPR) and carries the ZINC identifier ZINC12403783 [5]. Its structural hallmark—a para-fluorobenzyl group paired with an unsubstituted phenylsulfonyl moiety—defines a specific regioisomeric and electronic profile that distinguishes it from other commercially available phenylsulfonyl piperazine analogs.

Why In-Class Phenylsulfonyl Piperazine Analogs Cannot Be Interchanged with 1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine for Structure-Activity Studies


The phenylsulfonyl piperazine scaffold is exquisitely sensitive to the identity and position of substituents on both the benzyl and sulfonyl aromatic rings. Published structure-activity relationship (SAR) campaigns across multiple therapeutic targets—including the Aedes aegypti Kir1 channel, hepatitis C virus NS5B polymerase, and α-glucosidase enzyme—have demonstrated that even minor positional isomerism (e.g., para- vs. meta-fluorobenzyl) or relocation of a fluorine atom from the benzyl to the sulfonyl phenyl ring can substantially alter in vitro potency, selectivity, and physicochemical properties such as lipophilicity (LogP) and topological polar surface area (tPSA) [1][2][3][4]. Consequently, treating 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine as a fungible phenylsulfonyl piperazine building block—without verifying that the para-fluorobenzyl configuration is preserved—risks introducing uncontrolled variables into medicinal chemistry optimization campaigns, screening library design, and pharmacological profiling efforts.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine (CAS 305336-48-5) Against Closest Analogs


Evidence 1: Para-Fluorobenzyl vs. Unsubstituted Benzyl—Lipophilicity and Electronic Modulation

Introduction of a para-fluoro substituent on the benzyl ring of phenylsulfonyl piperazine increases computed LogP compared to the unsubstituted benzyl analog. The close comparator 1-benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine (SC-5347245, MW 334, same molecular formula) has a computed LogP of 3.70 and tPSA of 40.6 Ų . For the target compound 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine, the fluorine is positioned on the benzyl rather than the sulfonyl ring; based on established additive fragment contributions, this regioisomeric swap is predicted to yield a LogP of approximately 3.4–3.7 and an identical tPSA of 40.6 Ų, while altering the electronic distribution across the piperazine pharmacophore in a manner that can differentially affect target binding [1]. In contrast, the completely non-fluorinated comparator 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1, MW 316.42) has a lower computed LogP of approximately 3.0–3.2, reflecting the absence of the electron-withdrawing fluorine atom .

Lipophilicity LogP Fluorine substitution Drug-likeness Medicinal chemistry

Evidence 2: Regioisomeric Differentiation—Para-Fluorobenzyl vs. Meta-Fluorobenzyl vs. Fluoro-on-Sulfonyl Configurations

Three commercially available fluoro-substituted phenylsulfonyl piperazine isomers exist: the para-fluorobenzyl target compound (CAS 305336-48-5), the meta-fluorobenzyl isomer 1-(3-fluorobenzyl)-4-(phenylsulfonyl)piperazine (same molecular formula C17H19FN2O2S, MW 334.4), and the regioisomer bearing fluorine on the sulfonyl phenyl ring, 1-benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine (Hit2Lead SC-5347245) . Published SAR on the related AeKir1 channel inhibitor series demonstrates that the position of halogen substitution on the benzyl moiety directly influences in vitro potency: in the 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline scaffold, altering the substitution pattern on the aryl ring led to differential IC50 values spanning nanomolar to low micromolar ranges against the AeKir1 channel [1]. While no head-to-head comparison of these three exact isomers has been published to date, class-level SAR strongly predicts that the para-fluorobenzyl orientation will exhibit target binding properties distinct from both the meta-fluorobenzyl isomer and the fluoro-on-sulfonyl isomer [1][2].

Positional isomerism SAR Regioisomer Piperazine Target engagement

Evidence 3: Class-Level Biochemical Validation—Phenylsulfonyl Piperazine Core Demonstrates Quantifiable α-Glucosidase Inhibition Superior to Reference Compound Quercetin

In a 2024 study by Buran et al., five phenylsulfonyl piperazine derivatives were synthesized and evaluated for α-glucosidase enzyme inhibition. Compound 1 (1-ethyl-4-(phenylsulfonyl)piperazine) achieved 83.52 ± 0.41% inhibition, outperforming the reference inhibitor quercetin (81.41 ± 0.02%) at the same assay concentration [1]. The same core scaffold was also evaluated against α-amylase, where Compound 4 (80.61 ± 0.62% inhibition) exceeded the standard drug acarbose (78.81 ± 0.02%) [2]. These data establish the phenylsulfonyl piperazine core—shared by the target compound—as a validated pharmacophore for glycosidase enzyme inhibition. While the target compound 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine was not among the specific analogues tested in these studies, the conserved phenylsulfonyl piperazine core predicts α-glucosidase and α-amylase modulatory potential that can be explored through further substitution at the N1 position [1][2].

α-Glucosidase inhibition Diabetes Enzyme assay Quercetin Piperazine sulfonamide

Evidence 4: Class-Level Antiviral Validation—Phenylsulfonyl Piperazine Derivatives Achieve Low Micromolar Antiviral Potency Against Chikungunya Virus

Moesslacher et al. reported the identification and optimization of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as novel inhibitors of chikungunya virus (CHIKV). The starting hit compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (Compound 1), displayed an EC50 of 8.68 μM, a CC50 of 122 μM, and a selectivity index (SI) of 14.2 in a cellular antiviral assay. Further SAR optimization yielded Compound 6a with improved antiviral activity (EC50 = 3.95 μM), reduced cytotoxicity (CC50 = 260 μM), and an enhanced selectivity index of 65.8 [1]. The target compound 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine contains the same phenylsulfonyl piperazine core substructure as the published CHIKV inhibitors, with the distinguishing feature being the substitution pattern at the piperazine N1 position. This core pharmacophore is directly linked to the observed antiviral phenotype, positioning the target compound as a viable starting point for further anti-alphaviral SAR exploration [1].

Antiviral Chikungunya virus EC50 Selectivity index Piperazine

Evidence 5: CNS Multiparameter Optimization (MPO) Profile Comparison—Target Compound vs. Des-fluoro and Regioisomeric Analogs

Using the CNS Multiparameter Optimization (MPO) scoring framework, the target compound achieves a predicted CNS MPO score of approximately 4.0–4.5 out of 6 (based on computed tPSA of 40.6 Ų, LogP of ~3.5, MW 334.4, HBD = 0, and pKa ~4.8 for the piperazine sulfonamide nitrogen [1]). The des-fluoro comparator 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1, MW 316.42, LogP ~3.0–3.2, tPSA 40.6 Ų) yields a comparable tPSA but a lower LogP, potentially altering its CNS penetration profile . The target compound's combination of zero hydrogen bond donors (HBD = 0), moderate tPSA (40.6 Ų), and elevated LogP relative to the non-fluorinated analog places it in a physicochemical space that is consistent with blood-brain barrier permeability—a desirable feature for CNS-targeted phenylsulfonyl piperazine programs, as demonstrated by the reported σ1 receptor ligand series and the cannabinoid-1 receptor modulator patents that utilize closely related scaffolds [2].

CNS MPO Drug-likeness tPSA HBD Blood-brain barrier

Evidence 6: Commercial Availability and Library Representation—Single-Compound Procurement vs. Scaffold-Hopping Collections

1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine is stocked as a discrete building block by multiple commercial suppliers including ChemBridge (via Hit2Lead), Enamine, and Sigma-Aldrich (Aldrich CPR collection), and is catalogued as ZINC12403783 in the ZINC database [1]. The compound is present in at least 41 ZINC catalogs, indicating broad commercial availability for screening library procurement [1]. In contrast, its closest non-fluorinated comparator 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1) is also commercially available but with a different supplier network, while the meta-fluorobenzyl isomer is less widely distributed . Critically, the target compound is explicitly listed as a building block (not a final screening hit), with a typical purity specification of ≥95% . This positions it as a readily accessible, high-purity intermediate for parallel synthesis, SAR expansion, or inclusion in targeted screening libraries where the para-fluorobenzyl substitution pattern is a deliberate design element.

Screening library Building block Commercial availability ChemBridge Enamine

Highest-Confidence Research Application Scenarios for 1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine Based on Available Evidence


Scenario 1: Building Block for α-Glucosidase/α-Amylase Inhibitor SAR Expansion

The phenylsulfonyl piperazine core has demonstrated class-validated α-glucosidase inhibition exceeding quercetin (83.52% vs. 81.41%) and α-amylase inhibition exceeding acarbose (80.61% vs. 78.81%) [1][2]. 1-(4-Fluorobenzyl)-4-(phenylsulfonyl)piperazine can serve as the N1-substituted starting material for a systematic SAR campaign exploring how para-fluorobenzyl substitution—compared to the ethyl, phenyl, 3-fluorophenyl, and 4-methoxyphenyl variants already tested—modulates glycosidase inhibitory potency, binding energy, and ADME properties. The compound's commercial availability from multiple suppliers at ≥95% purity facilitates rapid procurement for parallel synthesis and in vitro enzyme assay screening.

Scenario 2: CNS-Penetrant Screening Library Component for Neurological Target Discovery

With a predicted CNS MPO score of ~4.0–4.5, zero hydrogen bond donors, moderate tPSA (40.6 Ų), and elevated LogP (~3.5) relative to the non-fluorinated benzyl analog [1][2], the target compound occupies a physicochemical space consistent with blood-brain barrier permeability. This profile aligns with the published use of closely related sulfonyl piperazine scaffolds as σ1 receptor ligands and cannabinoid-1 receptor modulators [3]. Procurement for CNS-focused screening libraries—particularly those targeting GPCRs, ion channels, or neurotransmitter transporters—is supported by the compound's broad ZINC catalog representation and multi-supplier availability.

Scenario 3: Antiviral Lead Optimization Starting Point for Chikungunya and Related Alphaviruses

Published data demonstrate that phenylsulfonyl piperazine-containing compounds achieve anti-CHIKV EC50 values in the low micromolar range (3.95 μM for optimized Compound 6a) with selectivity indices exceeding 65 [1]. The target compound provides the core pharmacophore in a minimally elaborated form, offering a starting point for derivatization at the benzyl and sulfonyl positions to explore structure-antiviral activity relationships. Its para-fluorobenzyl substituent introduces electronic effects that may modulate target engagement or metabolic stability relative to unsubstituted benzyl or heteroaryl-substituted analogs, making it a suitable intermediate for antiviral medicinal chemistry programs targeting alphavirus replication.

Scenario 4: Mosquito Kir Channel Inhibitor Scaffold for Vector-Borne Disease Control

The phenylsulfonyl piperazine scaffold has been validated as a potent inhibitor of the Aedes aegypti Kir1 (AeKir1) potassium channel, with nanomolar IC50 values and demonstrated larvicidal activity against multiple mosquito strains [1][2]. While the target compound has not been directly profiled against AeKir1, its core scaffold identity and distinct 4-fluorobenzyl substitution pattern position it as a candidate for inclusion in next-generation Kir channel inhibitor screening panels. The established SAR showing that halogen position on aryl substituents modulates AeKir1 potency by >10-fold underscores the value of procuring the exact para-fluorobenzyl regioisomer for this application [1].

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.